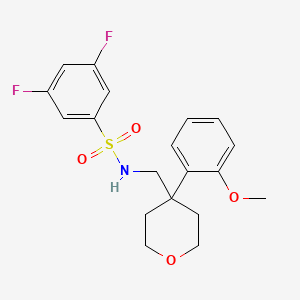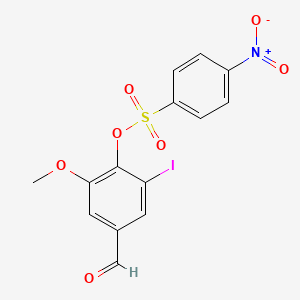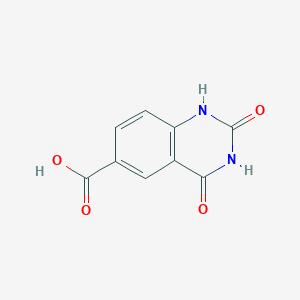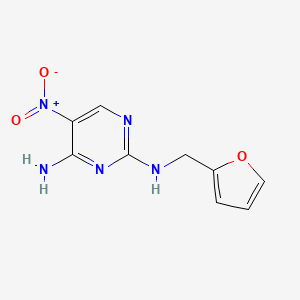
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is also known as Leucovorin, and it is a derivative of folic acid. Leucovorin is commonly used in cancer treatment to reduce the toxic effects of chemotherapy.
作用机制
The mechanism of action of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is not fully understood. However, it is believed to work by enhancing the activity of folate in the body. Folate is a vitamin that is essential for DNA synthesis and repair. Leucovorin is converted to active folate in the body, which helps to protect healthy cells from the toxic effects of chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of active folate in the body, which helps to protect healthy cells from the toxic effects of chemotherapy. Leucovorin has also been shown to improve the efficacy of chemotherapy drugs and reduce the risk of cancer recurrence.
实验室实验的优点和局限性
One of the major advantages of using (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol in lab experiments is its ability to enhance the activity of folate in the body. This makes it a valuable tool for studying the role of folate in DNA synthesis and repair. However, one of the limitations of using Leucovorin in lab experiments is its potential toxicity. It is important to use the appropriate dosage of Leucovorin to avoid any adverse effects.
未来方向
There are several future directions for research on (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol. One area of research is the development of new derivatives of Leucovorin with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of Leucovorin and its potential applications in other medical conditions. Additionally, there is a need for further studies to determine the optimal dosage and administration of Leucovorin for different medical conditions.
Conclusion:
In conclusion, this compound is a chiral alcohol that has potential applications in the field of medicinal chemistry. It has been extensively studied for its anticancer properties and is commonly used in cancer treatment to reduce the toxic effects of chemotherapy. Leucovorin has several biochemical and physiological effects, including the ability to enhance the activity of folate in the body. However, it is important to use the appropriate dosage of Leucovorin to avoid any adverse effects. There are several future directions for research on this compound, including the development of new derivatives with improved efficacy and reduced toxicity, investigation of its mechanism of action, and determination of the optimal dosage and administration for different medical conditions.
合成方法
The synthesis of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol involves the reduction of 4-formyl-3,4-difluorobenzyl alcohol using sodium borohydride. The reaction takes place in methanol at room temperature, and the resulting product is purified using column chromatography.
科学研究应用
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and is commonly used in cancer treatment to reduce the toxic effects of chemotherapy. Leucovorin is also used to treat other medical conditions such as anemia, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
(2R)-4-(3,4-difluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-4-5-10(12)11(13)6-9/h4-6,8,14H,2-3,7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSFKHFVZLERA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC(=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)


![4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2773046.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)



